2-(Hydroxymethyl)quinazolin-4(3h)-one
Overview
Description
2-(Hydroxymethyl)quinazolin-4(3h)-one is a derivative of quinazolin-4(3H)-one, a frequently encountered heterocycle with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
A green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . The reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst .Chemical Reactions Analysis
The synthesis of quinazolin-4(3H)-ones involves a visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .Scientific Research Applications
Anticonvulsant Activity
2-(Hydroxymethyl)quinazolin-4(3h)-one derivatives have shown promise in anticonvulsant applications. Georgey et al. (2008) synthesized various 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one derivatives, revealing moderate to significant anticonvulsant properties, comparable to diazepam (Georgey, Abdel-Gawad, & Abbas, 2008).
Antioxidant Properties
Mravljak et al. (2021) explored the antioxidant capabilities of 2-substituted quinazolin-4(3H)-ones. Their study found that certain derivatives, particularly those with hydroxyl groups, displayed potent antioxidant activities and metal-chelating properties (Mravljak, Slavec, Hrast, & Sova, 2021).
Inhibition of Tobacco Mosaic Virus
Shen et al. (2013) identified that certain compounds derived from quinazolin-4(3H)-one, including 2-(4-hydroxybenzoyl) quinazolin-4(3H)-one, exhibited inhibitory activity against the tobacco mosaic virus (TMV) and human gastric cancer cell SGC-7901 (Shen, Li, & Wang, 2013).
Corrosion Inhibition
Errahmany et al. (2020) synthesized new quinazolinone compounds and evaluated their efficiency as corrosion inhibitors for mild steel in acidic medium. These derivatives showed high inhibition efficiencies, suggesting potential industrial applications (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020).
Synthesis of Novel Hydroxymethyl-Substituted Heterocycles
Holmes et al. (2016) focused on the synthesis of hydroxymethylated analogues of heteroaryl cores, including quinazolin-4-ones. These compounds were synthesized using standard procedures, indicating the potential for diverse chemical applications (Holmes, Almeida, Barlaam, Croft, Dishington, Gingipalli, Hassall, Hawkins, Ioannidis, Johannes, McGuire, Moore, Patel, Pike, Pontz, Wu, Wang, Zhang, & Zheng, 2016).
Steel Corrosion Inhibition Studies
Zhang et al. (2016) investigated 2-(quinolin-2-yl)quinazolin-4(3H)-one as a corrosion inhibitor for steel in hydrochloric acid. Their results indicated good inhibitory effects, suggesting applications in corrosion protection (Zhang, Rui, Liu, Yu, Shuai, & Lin, 2016).
Analgesic and Anti-inflammatory Activities
Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones and evaluated their analgesic and anti-inflammatory activities. Certain compounds demonstrated significant potential in these areas, indicating therapeutic applications (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, & Raja Solomon, 2011).
Antiviral Activities Against Respiratory Viruses
Selvam et al. (2007) designed novel quinazolin-4(3H)-ones and tested their antiviral activities against various respiratory viruses. They discovered compounds with significant inhibitory effects, opening avenues for antiviral drug development (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Future Directions
Properties
IUPAC Name |
2-(hydroxymethyl)-3H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-10-7-4-2-1-3-6(7)9(13)11-8/h1-4,12H,5H2,(H,10,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGGDTNBLBJSIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327971 | |
Record name | 2-(hydroxymethyl)quinazolin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34637-40-6 | |
Record name | 2-(hydroxymethyl)quinazolin-4(3h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(hydroxymethyl)-3,4-dihydroquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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